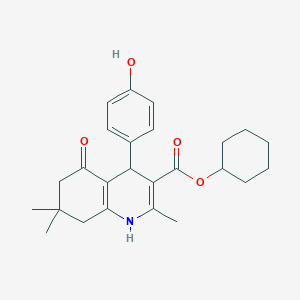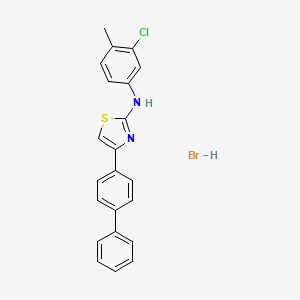![molecular formula C20H21NO2 B5142324 8-[4-(3-methylphenoxy)butoxy]quinoline](/img/structure/B5142324.png)
8-[4-(3-methylphenoxy)butoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(3-methylphenoxy)butoxy]quinoline, also known as MPBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied for its various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 8-[4-(3-methylphenoxy)butoxy]quinoline is not yet fully understood. However, it has been proposed that 8-[4-(3-methylphenoxy)butoxy]quinoline exerts its therapeutic effects by modulating various signaling pathways and cellular processes such as the NF-κB pathway, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
8-[4-(3-methylphenoxy)butoxy]quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 8-[4-(3-methylphenoxy)butoxy]quinoline has also been found to induce apoptosis in cancer cells and reduce oxidative stress in neuronal cells. Additionally, 8-[4-(3-methylphenoxy)butoxy]quinoline has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[4-(3-methylphenoxy)butoxy]quinoline in lab experiments is its potential therapeutic applications in various scientific research fields. However, one limitation is that the mechanism of action of 8-[4-(3-methylphenoxy)butoxy]quinoline is not yet fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
Future research on 8-[4-(3-methylphenoxy)butoxy]quinoline could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could explore the potential use of 8-[4-(3-methylphenoxy)butoxy]quinoline in combination with other therapeutic agents for the treatment of various diseases. Furthermore, the development of more efficient synthesis methods for 8-[4-(3-methylphenoxy)butoxy]quinoline could improve its availability for scientific research.
Métodos De Síntesis
8-[4-(3-methylphenoxy)butoxy]quinoline can be synthesized through a multi-step process involving the reaction of 3-methylphenol with 4-bromobutyl bromide to form 4-(3-methylphenoxy)butyl bromide. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a base to yield 8-[4-(3-methylphenoxy)butoxy]quinoline. The purity of the compound can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
8-[4-(3-methylphenoxy)butoxy]quinoline has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 8-[4-(3-methylphenoxy)butoxy]quinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
8-[4-(3-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-7-4-10-18(15-16)22-13-2-3-14-23-19-11-5-8-17-9-6-12-21-20(17)19/h4-12,15H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXFJVRYBWBFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(3-Methylphenoxy)butoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142246.png)

![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)
![5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)

![1-[2-(allyloxy)benzyl]-3-methylpiperidine](/img/structure/B5142300.png)
![ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate](/img/structure/B5142304.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B5142309.png)

![3-(2-phenylethyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142319.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5142331.png)
![N-ethyl-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5142333.png)
![methyl 2-{[3-(3,4-dimethoxybenzoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5142341.png)
![4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5142342.png)